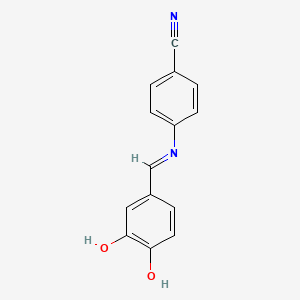
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- is an organic compound that features a benzene ring substituted with a nitrile group and a 3,4-dihydroxybenzylidenamino group
准备方法
Synthetic Routes and Reaction Conditions
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with 4-aminobenzonitrile under acidic or basic conditions to form the Schiff base. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
化学反应分析
Types of Reactions
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrile group can interact with nucleophiles. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3,4-Dihydroxybenzonitrile: Similar structure but lacks the benzylidenamino group.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of the dihydroxy groups.
4-Aminobenzonitrile: Lacks the dihydroxybenzylidenamino group.
Uniqueness
Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- is unique due to the presence of both the nitrile and 3,4-dihydroxybenzylidenamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields.
属性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
4-[(3,4-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)14(18)7-11/h1-7,9,17-18H |
InChI 键 |
WGKIYMJXPWIUEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N=CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12450909.png)
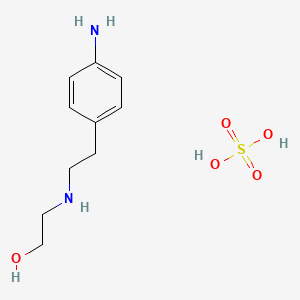
![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)

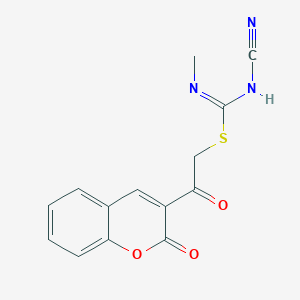
![N-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12450931.png)
![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
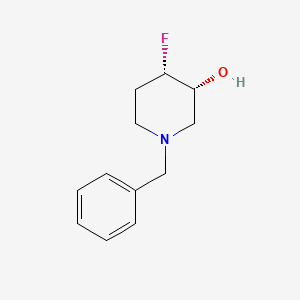
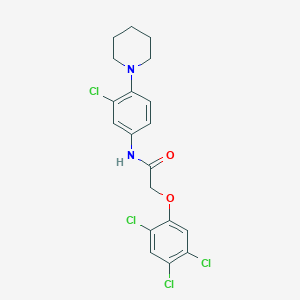


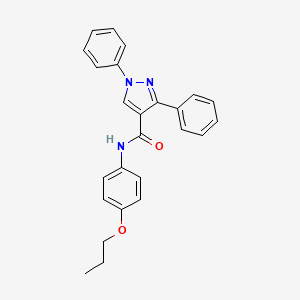
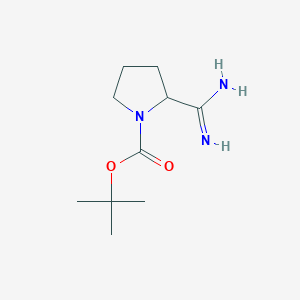
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
